3,5-Dibromo-2-chlorotrifluoromethoxybenzene
Overview
Description
3,5-Dibromo-2-chlorotrifluoromethoxybenzene is an organic compound with the molecular formula C7H2Br2ClF3O and a molecular weight of 354.35 g/mol . This compound is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a benzene ring, making it a halogenated aromatic compound.
Preparation Methods
3,5-Dibromo-2-chlorotrifluoromethoxybenzene can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Chemical Reactions Analysis
3,5-Dibromo-2-chlorotrifluoromethoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form different reduction products, depending on the reducing agent used.
Scientific Research Applications
3,5-Dibromo-2-chlorotrifluoromethoxybenzene has several scientific research applications, including:
Chemical Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: It is used in the study of biological systems and the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-chlorotrifluoromethoxybenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, such as proteins and nucleic acids, potentially altering their function and activity .
Comparison with Similar Compounds
3,5-Dibromo-2-chlorotrifluoromethoxybenzene can be compared with other halogenated aromatic compounds, such as:
1,3-Dibromo-2-chloro-5-(trifluoromethoxy)benzene: This compound has a similar structure but with different positions of the halogen and trifluoromethoxy groups.
1,3-Dibromo-5-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trifluoromethoxy group.
The unique combination of bromine, chlorine, and trifluoromethoxy groups in this compound gives it distinct chemical and physical properties, making it valuable in various scientific research applications.
Properties
IUPAC Name |
1,5-dibromo-2-chloro-3-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClF3O/c8-3-1-4(9)6(10)5(2-3)14-7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQDWNHRSFLBRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650244 | |
Record name | 1,5-Dibromo-2-chloro-3-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000578-24-4 | |
Record name | 1,5-Dibromo-2-chloro-3-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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